molecular formula C7H2ClF2NS B1604131 2-Chloro-4,5-difluoro-1,3-benzothiazole CAS No. 898748-69-1

2-Chloro-4,5-difluoro-1,3-benzothiazole

Cat. No. B1604131
CAS RN: 898748-69-1
M. Wt: 205.61 g/mol
InChI Key: VPFICXLOHHXTHJ-UHFFFAOYSA-N
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Description

2-Chloro-4,5-difluoro-1,3-benzothiazole (CDBT) is an organic compound with the formula C7H2ClF2NS. It is a white to yellow solid or colorless to yellow liquid . It has a molecular weight of 205.62 .


Molecular Structure Analysis

The IUPAC name of 2-Chloro-4,5-difluoro-1,3-benzothiazole is 2-chloro-4,5-difluoro-1,3-benzothiazole . The InChI code is 1S/C7H2ClF2NS/c8-7-11-6-4(12-7)2-1-3(9)5(6)10/h1-2H .


Physical And Chemical Properties Analysis

2-Chloro-4,5-difluoro-1,3-benzothiazole has a molecular weight of 205.62 . It is a white to yellow solid or colorless to yellow liquid . The storage temperature is +4°C .

Scientific Research Applications

Organic Synthesis

“2-Chloro-4,5-difluoro-1,3-benzothiazole” is used as an intermediate in the synthesis of various organic compounds . It’s a versatile building block in organic synthesis, contributing to the structural diversity of the final products.

Suzuki–Miyaura Coupling

This compound can be involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a popular choice in organic synthesis.

Synthesis of Lubeluzole Derivatives

It has been used in the synthesis of Lubeluzole derivatives . Lubeluzole is a neuroprotective agent that was investigated for the treatment of stroke and neurodegenerative disorders.

Synthesis of Benzothiazole Derivatives

“2-Chloro-4,5-difluoro-1,3-benzothiazole” can be used in the synthesis of benzothiazole derivatives . These derivatives have shown a variety of antibacterial activities .

Medicinal Compounds and Pesticides

This compound is an important intermediate in the synthesis of medicinal compounds and pesticides . Its unique structure can contribute to the bioactivity of the final products.

Lanthanide Complexes

“2-Chloro-4,5-difluoro-1,3-benzothiazole” can be used to prepare lanthanide complexes . These complexes have been studied for their potential applications in various fields, including catalysis, luminescence, and magnetism.

properties

IUPAC Name

2-chloro-4,5-difluoro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2NS/c8-7-11-6-4(12-7)2-1-3(9)5(6)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFICXLOHHXTHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1F)F)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646600
Record name 2-Chloro-4,5-difluoro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,5-difluorobenzo[d]thiazole

CAS RN

898748-69-1
Record name 2-Chloro-4,5-difluoro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture of 2-amino-4,5-difluoro-1,3-benzothiazole (130 mg, 0.70 mmol) and CuSO4 (20 mg) in conc. HCl (20 mL) was added NaNO2 (96 mg, 1.4 mmol, 2 eq, dissolved in 5 mL of water) dropwise at −10° C. over about 15 min. The reaction mixture was stirred for 1 h, poured into a solution of CuCl (67 mg, 0.7 mmol, 1 eq.) in conc. HCl (20 mL), and stirring was continued at ambient temp. for 30 min. The reaction mixture was extracted with diethyl ether (3×30 mL). The combined organic layers were washed with water (10 mL), dilute ammonium hydroxide (10 mL), brine (20 ml), dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (eluted by 2% methanol in methylene chloride) to afford the title compound. 1H-NMR (CDCl3, 300 MHz): δ=7.20-7.15 (m, 1H), 7.13-7.04 (m, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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